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The table below summarizes the key quantitative data for Apitolisib's inhibition of its targets.

Target Affinity/Potency Value Assay Type Citation

mTOR Ki = 17 nM Cell-free assay [1] [2]

PI3Kα IC50 = 5 nM Cell-free assay [1] [2]

PI3Kδ IC50 = 7 nM Cell-free assay [1] [2]

PI3Kγ IC50 = 14 nM Cell-free assay [1] [2]

PI3Kβ IC50 = 27 nM Cell-free assay [1] [2]

The mTOR Ki of 17 nM confirms that apitolisib binds tightly to the mTOR kinase domain, competing with

ATP. It is a pan-class I PI3K inhibitor, with strongest potency against the PI3Kα isoform [1] [2].

Experimental Protocols for Key Assays

For experimental validation, the technical details from the primary literature are crucial.

Kinase Binding Assays (Cell-Free)
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These assays measure the direct inhibition of PI3K and mTOR kinase activity.

PI3K Enzymatic Assay: Inhibition of Class I PI3K isoforms was measured using a fluorescence

polarization (FP) assay. The assay monitors the displacement of fluorescently labeled PIP3 from the

GRP-1 protein binding site by the product PIP3, which leads to a decrease in the FP signal.

Key Conditions:

Reaction Mix: 10 mM Tris (pH 7.5), 25 μM ATP, 9.75 μM PIP2, 4 mM MgCl2, 50 mM
NaCl, 0.05% Chaps, 1 mM DTT.

Enzyme Concentrations: PI3Kα/β at 60 ng/mL; PI3Kγ at 8 ng/mL; PI3Kδ at 45 ng/mL.
Procedure: Reactions were run for 30 minutes at 25°C and stopped with EDTA. FP was

read on a plate reader, and IC50 values were calculated from dose-response curves [2].

mTOR Kinase Assay: The inhibition of mTOR kinase was determined using a fluorescence

resonance energy transfer (FRET) assay.

Key Conditions:

Substrate: Recombinant green fluorescent protein (GFP)-tagged 4E-BP1.
Detection: A terbium-labeled antibody against phospho-threonine 37/46 of 4E-BP1.

Reaction Conditions: 50 mM HEPES (pH 7.5), 0.25 nM mTOR, 400 nM GFP-4E-BP1, 8
μM ATP, 10 mM MnCl2.

Procedure: Reactions were conducted for 30 minutes at room temperature. The Ki was
calculated using competitive tight-binding inhibition equations, with a determined Km for

ATP of 6.1 μM [2].

Cellular and Anti-tumor Efficacy Assays

These assays demonstrate the functional consequences of target inhibition in a biological context.

Cellular Proliferation (Antiproliferative) Assay:

Cell Lines: Frequently used lines include PC3 (prostate cancer) and MCF7.1 (breast cancer).
Procedure: Cells are seeded in 384-well plates and incubated overnight. Apitolisib is added

and incubated for 72-96 hours. Cell viability is measured using a luminescence-based assay
(e.g., CellTiter-Glo).

Output: IC50 values are calculated from the dose-response curve. For example, apitolisib
showed IC50 values of 307 nM in PC3 cells and 255 nM in MCF7.1 cells [2].

In Vivo Xenograft Model:
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Model: Athymic nu/nu mice implanted with human cancer cells (e.g., PC3 or MCF7.1

xenografts).
Dosing: Apitolisib is administered orally (e.g., 1 mg/kg, once daily for 14-22 days).

Endpoint: Tumor volume is measured to assess delay in tumor growth, tumor stasis, or
regression [2].

Role in the PI3K/AKT/mTOR Pathway

The following diagram illustrates the signaling pathway targeted by apitolisib and its mechanism of action.
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Apitolisib blocks key nodes in the oncogenic PI3K/AKT/mTOR signaling cascade [3] [4].

Context in Drug Development

Apitolisib was developed as a dual PI3K/mTOR inhibitor to overcome limitations of single-target agents,

such as feedback loops that can reactivate the pathway and lead to drug resistance [4]. However, its clinical

development highlights a key challenge:

Clinical Outcomes: In a phase II trial for metastatic renal cell carcinoma, apitolisib was less
effective than the mTORC1-only inhibitor everolimus. This was likely due to greater on-target
toxicities (e.g., high-grade hyperglycemia and rash) that limited the achievable dose and exposure,
preventing full therapeutic benefit [5]. This underscores the difficulty of simultaneously targeting

multiple nodes in this essential pathway.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [mTOR Binding Affinity and Potency]. Smolecule, [2026]. [Online

PDF]. Available at: [https://www.smolecule.com/products/b548972#apitolisib-mtor-ki-value]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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